Cas no 68792-12-1 (3-Isopropoxyphenol)

3-Isopropoxyphenol structure
商品名:3-Isopropoxyphenol
3-Isopropoxyphenol 化学的及び物理的性質
名前と識別子
-
- Phenol,3-(1-methylethoxy)-
- 3-isopropoxyphenol
- 3-propan-2-yloxyphenol
- 3-(isopropyloxy)phenol
- 3-(propan-2-yloxy)phenol
- 3-iso-propoxyphenol
- 3-isopropyloxyphenol
- AC1L5U8N
- AC1Q1QNF
- AC1Q57G8
- Isopropyl-(3-hydroxy-phenyl)-aether
- m-(i-propoxy)phenol
- m-Isopropyloxyphenol
- NSC36640
- SureCN105731
- Phenol, 3-(1-methylethoxy)-
- 3-isopropoxy-phenol
- 3-(1-methylethoxy)phenol
- 3-[(1-methylethyl)oxy]phenol
- GZMVGNWHSXIDKT-UHFFFAOYSA-N
- MB09279
- FT-0737514
- Z381415570
- CS-15458
- 68792-12-1
- AKOS009315505
- MFCD11103458
- CS-0032819
- NSC-36640
- C13518
- SCHEMBL105731
- DTXSID40284307
- EN300-72009
- DA-23494
- 3-Isopropoxyphenol
-
- MDL: MFCD11103458
- インチ: 1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3
- InChIKey: GZMVGNWHSXIDKT-UHFFFAOYSA-N
- ほほえんだ: O(C1=C([H])C([H])=C([H])C(=C1[H])O[H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 152.08376
- どういたいしつりょう: 152.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.5
じっけんとくせい
- PSA: 29.46
- LogP: 2.17940
3-Isopropoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72009-2.5g |
3-(propan-2-yloxy)phenol |
68792-12-1 | 95% | 2.5g |
$246.0 | 2023-05-04 | |
Enamine | EN300-72009-0.5g |
3-(propan-2-yloxy)phenol |
68792-12-1 | 95% | 0.5g |
$98.0 | 2023-05-04 | |
Enamine | EN300-72009-10.0g |
3-(propan-2-yloxy)phenol |
68792-12-1 | 95% | 10g |
$760.0 | 2023-05-04 | |
abcr | AB516827-10 g |
3-Isopropoxyphenol |
68792-12-1 | 10g |
€1,258.40 | 2023-04-17 | ||
Enamine | EN300-72009-0.25g |
3-(propan-2-yloxy)phenol |
68792-12-1 | 95% | 0.25g |
$62.0 | 2023-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1103459-1g |
3-(1-Methylethoxy)phenol |
68792-12-1 | 97% | 1g |
¥2808 | 2023-04-13 | |
eNovation Chemicals LLC | D772487-100mg |
Phenol, 3-(1-methylethoxy)- |
68792-12-1 | 97% | 100mg |
$160 | 2024-06-06 | |
Enamine | EN300-72009-0.05g |
3-(propan-2-yloxy)phenol |
68792-12-1 | 95% | 0.05g |
$29.0 | 2023-05-04 | |
Enamine | EN300-72009-1.0g |
3-(propan-2-yloxy)phenol |
68792-12-1 | 95% | 1g |
$125.0 | 2023-05-04 | |
1PlusChem | 1P00ICC1-1g |
Phenol, 3-(1-methylethoxy)- |
68792-12-1 | 98% | 1g |
$155.00 | 2025-02-28 |
3-Isopropoxyphenol 関連文献
-
1. 169. The nitrosation of phenols. Part XV. Resorcinol mono-n-butyl etherHerbert H. Hodgson,Hubert Clay J. Chem. Soc. 1933 660
-
2. 112. The nitrosation of phenols. Part XIV. Resorcinol isopropyl etherHerbert Henry Hodgson,Hubert Clay J. Chem. Soc. 1932 869
68792-12-1 (3-Isopropoxyphenol) 関連製品
- 331746-00-0(3-cyclopropoxyphenol)
- 7495-78-5(1,4-Diisopropoxybenzene)
- 7495-77-4(4-Isopropoxyphenol)
- 2741-16-4(Isopropoxybenzene)
- 79128-08-8(1,3-Diisopropoxybenzene)
- 1805043-75-7(5-Chloromethyl-4-cyano-2-fluorophenylacetic acid)
- 1361646-38-9(6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid)
- 2229392-31-6(2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol)
- 1396686-29-5(N-benzyl-2-{4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}acetamide)
- 1805180-29-3(2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:68792-12-1)3-Isopropoxyphenol

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):166.0/331.0/1059.0